1-(1,3-benzothiazol-2-yl)-N-(3-acetamidophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-(1,3-benzothiazol-2-yl)-N-(3-acetamidophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole ring, a pyrazole ring, and an acetamidophenyl group, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzothiazol-2-yl)-N-(3-acetamidophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the formation of the pyrazole ring. The final step involves the coupling of these rings with the acetamidophenyl group under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The use of high-throughput reactors and continuous flow systems can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzothiazol-2-yl)-N-(3-acetamidophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted benzothiazole or pyrazole derivatives .
Scientific Research Applications
1-(1,3-benzothiazol-2-yl)-N-(3-acetamidophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology: It is investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, such as drug development and disease treatment.
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-N-(3-acetamidophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-benzothiazol-2-yl)-N-(3-aminophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide
- 1-(1,3-benzothiazol-2-yl)-N-(3-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide
- 1-(1,3-benzothiazol-2-yl)-N-(3-chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide
Uniqueness
1-(1,3-benzothiazol-2-yl)-N-(3-acetamidophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
N-(3-acetamidophenyl)-1-(1,3-benzothiazol-2-yl)-5-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-13(2)19-12-18(21(29)24-16-8-6-7-15(11-16)23-14(3)28)26-27(19)22-25-17-9-4-5-10-20(17)30-22/h4-13H,1-3H3,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGYXSZQRUEOQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC=CC(=C4)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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